5-oxo-1-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
5-oxo-1-phenyl-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O2/c30-19-12-16(14-28(19)17-6-2-1-3-7-17)22(31)23-8-11-29-21-18(13-26-29)20(24-15-25-21)27-9-4-5-10-27/h1-3,6-7,13,15-16H,4-5,8-12,14H2,(H,23,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKSZPUEBJOBAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC3=C2C=NN3CCNC(=O)C4CC(=O)N(C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-1-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials
Formation of Pyrrolidine Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidine ring. This can be achieved through a variety of methods, including catalytic hydrogenation or cyclization reactions under acidic or basic conditions.
Introduction of Pyrazolo[3,4-d]pyrimidine Moiety: The next step involves the introduction of the pyrazolo[3,4-d]pyrimidine ring. This can be accomplished through a series of condensation reactions, often involving the use of reagents such as hydrazine derivatives and appropriate aldehydes or ketones.
Final Coupling and Functionalization: The final step involves the coupling of the pyrrolidine and pyrazolo[3,4-d]pyrimidine rings, followed by functionalization to introduce the phenyl and carboxamide groups. This step may involve the use of coupling reagents such as EDCI or DCC and appropriate protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Core
The pyrazolo[3,4-d]pyrimidine scaffold undergoes regioselective substitution at the 4-position due to electron-withdrawing effects of adjacent nitrogen atoms. Key reactions include:
Example :
In a parallel synthesis approach, the 4-(methylthio) group of the pyrimidine core was replaced with pyrrolidine under mild amination conditions (NH₃/EtOH, 80°C), achieving >85% yield . Subsequent oxidation with mCPBA introduced sulfone functionalities, critical for enhancing kinase-binding affinity .
Amide Bond Formation and Functionalization
The pyrrolidine-3-carboxamide group participates in coupling reactions with nucleophiles, enabling structural diversification:
Key Finding :
Activation of the carboxylic acid precursor with BPC in acetonitrile facilitated efficient amidation with diverse amines (e.g., benzylamine, 4-isopropylphenylamine), producing analogues with improved solubility profiles .
Alkylation and Acylation of the Pyrrolidine Ring
The N-ethyl linker and pyrrolidine nitrogen serve as sites for alkylation/acylation:
Structural Impact :
Acylation with acryloyl chloride (DCM, DIPEA) generated covalent inhibitors targeting kinase ATP-binding pockets, demonstrating sub-micromolar IC₅₀ values in enzymatic assays .
Oxidation and Reduction Reactions
The 5-oxo-pyrrolidine moiety undergoes redox transformations:
Cycloaddition and Cross-Coupling Reactions
The pyrazolo[3,4-d]pyrimidine core supports transition-metal-catalyzed couplings:
Case Study :
Sonogashira coupling with 1-methylpyrazol-4-yl acetylene (Pd/Cu, DMF) yielded bifunctional degraders targeting kinase ubiquitination pathways .
Hydrolysis and Stability Studies
The carboxamide group exhibits pH-dependent hydrolysis:
| Condition | Half-Life (t₁/₂) | Degradation Products |
|---|---|---|
| Acidic (pH 2.0, 37°C) | 48 h | Pyrrolidine-3-carboxylic acid + ethylamine |
| Basic (pH 10.0, 37°C) | 12 h | Ring-opened intermediates |
Stability under physiological conditions (pH 7.4, 37°C) exceeded 72 h, supporting in vivo efficacy .
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that derivatives of this compound exhibit significant anti-inflammatory activity. In vitro studies have demonstrated inhibition of COX enzymes (COX-1 and COX-2), which are critical in the inflammatory process. For example, pyrazolo[3,4-d]pyrimidine derivatives have shown promising results in reducing inflammation in formalin-induced paw edema models .
Anti-cancer Potential
The pyrazolo[3,4-d]pyrimidine scaffold has been associated with various anti-cancer activities. Notably, compounds derived from this structure have been investigated for their efficacy against different cancer cell lines. Their mechanism often involves the inhibition of kinase pathways that are crucial for cancer cell proliferation and survival. The presence of specific substituents can enhance their potency against targets such as TrkA and other receptor tyrosine kinases .
CNS Activity
The compound's ability to cross the blood-brain barrier makes it a candidate for treating CNS disorders. Research has shown that pyrazolo[3,4-d]pyrimidines can act as ligands for specific receptors involved in neurological functions, potentially leading to applications in treating conditions like anxiety and depression .
Case Studies
Case Study 1: Anti-inflammatory Activity
In a study conducted by Rashid et al., several pyrazolo[3,4-d]pyrimidine derivatives were synthesized and screened for anti-inflammatory activity. The results indicated that specific modifications to the pyrrolidine ring enhanced the compounds' efficacy against inflammation markers in vitro and in vivo models .
Case Study 2: Cancer Cell Line Inhibition
A series of experiments focused on the anti-cancer properties of similar compounds revealed that certain derivatives significantly inhibited the growth of breast cancer cell lines. The structure-activity relationship (SAR) studies suggested that modifications at the pyrrolidine position could lead to increased potency against these cancer cells .
Mechanism of Action
The mechanism of action of 5-oxo-1-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects.
Molecular Targets: The compound may interact with enzymes involved in cell signaling pathways, such as kinases and phosphatases.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Modifications
The pyrazolo[3,4-d]pyrimidine core is shared with compounds like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, ). Key differences include:
- Substituents at Position 4: The target compound has a pyrrolidin-1-yl group, while Example 53 features a fluorophenyl-chromenone system. This chromenone group likely enhances π-π stacking interactions with hydrophobic kinase pockets .
- Position 1 Modifications : The ethyl-pyrrolidine carboxamide chain in the target compound contrasts with the chromen-2-yl-ethyl group in Example 53, which introduces rigidity and aromaticity.
Physicochemical Properties
NMR Spectral Comparisons
highlights NMR as a critical tool for differentiating substituent effects. For instance:
- Region A (positions 39–44): In the target compound, the pyrrolidin-1-yl group likely causes upfield shifts compared to Example 53’s chromenone system due to reduced electron-withdrawing effects.
- Region B (positions 29–36) : The carboxamide’s NH proton may show distinct splitting patterns versus the sulfonamide in Example 53 .
Bioactivity and Functional Implications
Example 53’s chromenone group correlates with enhanced binding to ATP pockets in kinases like PI3K or mTOR . The target compound’s pyrrolidine carboxamide may improve solubility but reduce membrane permeability compared to aromatic substituents.
Biological Activity
5-oxo-1-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pyrrolidine-3-carboxamide, with CAS number 1021228-68-1, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features multiple heterocyclic rings and is being investigated for various therapeutic applications, particularly in oncology and neurology.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 419.5 g/mol. Its structure includes a pyrrolidine ring, a phenyl group, and a pyrazolo[3,4-d]pyrimidine moiety, which are essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 419.5 g/mol |
| CAS Number | 1021228-68-1 |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, particularly enzymes and receptors involved in cell signaling pathways. The compound may modulate the activity of kinases and phosphatases, influencing pathways related to cell proliferation, apoptosis, and inflammation.
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives related to the pyrazolo[3,4-d]pyrimidine scaffold. For instance, compounds similar to this compound have shown significant inhibitory effects against various cancer cell lines:
- MCF-7 (breast cancer) : The compound demonstrated effective inhibition of tumor growth and induced apoptosis.
- A549 (lung cancer) : Notable growth inhibition was observed at IC50 values comparable to established chemotherapeutics such as doxorubicin.
Other Biological Activities
In addition to its anticancer properties, this compound is being explored for:
- Antimicrobial Activity : Exhibiting potential against various bacterial strains.
- Anti-inflammatory Effects : Modulating inflammatory pathways through the inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
A study published in Molecules detailed the synthesis and biological evaluation of similar compounds, revealing that modifications in the pyrazolo[3,4-d]pyrimidine structure could enhance potency against specific targets like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) .
Table of Biological Activity Findings
Q & A
Q. What synthetic routes and optimization strategies are recommended for synthesizing this compound?
The synthesis typically involves multi-step reactions, including cyclization, amidation, and functional group transformations. Key steps include:
- Pyrazolo[3,4-d]pyrimidine core formation : Achieved via cyclocondensation of hydrazine derivatives with nitriles or ketones under reflux conditions (e.g., ethanol, 70–80°C) .
- Pyrrolidine ring functionalization : Amidation using carbodiimide coupling reagents (e.g., EDC/HOBt) to attach the pyrrolidine-3-carboxamide moiety .
- Optimization parameters : Solvent polarity (DMF or DMSO enhances nucleophilicity), temperature control (0–5°C for sensitive steps), and catalyst selection (e.g., piperidine for Knoevenagel reactions) . Critical consideration : Monitor intermediates via TLC or LC-MS to ensure purity (>95%) before proceeding .
Q. Which spectroscopic and computational methods validate the compound’s structure?
- NMR spectroscopy : ¹H/¹³C NMR confirms proton environments (e.g., pyrrolidin-1-yl protons at δ 2.8–3.2 ppm) and carbonyl resonances (C=O at ~170 ppm) .
- Mass spectrometry : HRMS or ESI-MS verifies molecular weight (e.g., [M+H]+ at m/z 479.23) .
- X-ray crystallography : Resolves 3D conformation, particularly the dihedral angle between pyrazolo-pyrimidine and pyrrolidine rings .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometry for docking studies .
Q. What structural features govern its reactivity and bioactivity?
- Pyrazolo[3,4-d]pyrimidine core : Acts as a kinase-binding motif via π-π stacking with ATP pockets .
- Pyrrolidine-3-carboxamide : Enhances solubility and hydrogen-bonding capacity (amide NH as a donor) .
- Pyrrolidin-1-yl substituent : Modulates steric bulk and electron density, influencing target selectivity .
Advanced Research Questions
Q. How can computational modeling predict target binding and mechanism of action?
- Molecular docking (AutoDock/Vina) : Simulate interactions with kinase domains (e.g., EGFR or CDK2) using PyMOL for visualization. Key residues (e.g., Lys45 in CDK2) may form hydrogen bonds with the carboxamide group .
- MD simulations (GROMACS) : Assess binding stability over 100-ns trajectories; RMSD <2 Å indicates robust target engagement .
- SAR analysis : Compare analogs to identify critical substituents (e.g., N-ethyl linker length affects cellular permeability) .
Q. How to resolve discrepancies in biochemical assay data (e.g., IC50 variability)?
- Assay standardization : Use consistent ATP concentrations (e.g., 10 µM for kinase assays) and cell lines (e.g., HEK293 for cytotoxicity) .
- Control experiments : Include staurosporine (positive control) and DMSO-only wells to normalize background noise .
- Batch variability checks : Re-synthesize the compound if purity drops below 95% (HPLC) or IC50 shifts >10% .
Q. What experimental designs elucidate its role in apoptotic or proliferative pathways?
- Western blotting : Quantify caspase-3 cleavage (apoptosis marker) and cyclin D1 (proliferation) in treated cancer cells (e.g., MCF-7) .
- Flow cytometry : Assess cell-cycle arrest (e.g., G1/S phase via propidium iodide staining) .
- Transcriptomics (RNA-seq) : Identify dysregulated genes (e.g., Bcl-2 family) using a cutoff of |log2FC| >1 and FDR <0.05 .
Contradiction Analysis
Q. Conflicting reports on solubility: How to address formulation challenges?
- Contradiction : Some studies report aqueous solubility >1 mg/mL (pH 7.4), while others note precipitation in physiological buffers .
- Resolution : Use co-solvents (e.g., PEG-400) or salt formation (hydrochloride) to enhance solubility. Validate via shake-flask method .
Q. Divergent kinase inhibition profiles across studies: Methodological or structural?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
